

Effective concentrations of (R,R)-VVD-118313 in vitro

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Compound of Interest

Compound Name: (R,R)-VVD-118313

Cat. No.: B14080463

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Application Notes and Protocols: (R,R)-VVD-118313

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-VVD-118313 is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] It functions by targeting a subtype-restricted allosteric cysteine, C817, in the pseudokinase domain of JAK1, thereby blocking JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[3][4] This covalent mechanism of action confers high potency and selectivity, making **(R,R)-VVD-118313** a valuable tool for studying JAK1-mediated signaling pathways and a potential therapeutic candidate for immunological disorders and cancer.[1][3][5] These application notes provide a summary of the effective in vitro concentrations of **(R,R)-VVD-118313** and detailed protocols for key experimental assays.

Data Presentation: Effective Concentrations of (R,R)-VVD-118313 in vitro

The following tables summarize the quantitative data on the effective concentrations of **(R,R)-VVD-118313** in various in vitro assays.

Table 1: Inhibition of STAT Phosphorylation

Cell Type	Pathway	Assay Type	IC50 / Effective Concentration	Reference
Human PBMCs	IFN α -pSTAT1	Western Blot / HTRF	IC50: ~0.03-0.05 μ M	[3]
Human PBMCs	IL-6-pSTAT3	Western Blot	~80-85% inhibition at 0.1-1 μ M	[3]
Human PBMCs	IL-2-pSTAT5	Western Blot	Partial inhibition at 0.1 and 1 μ M	[3]
22Rv1 cells (WT-JAK1 expressing)	IFN α -pSTAT1	Western Blot	>80% inhibition at ~0.2 μ M	[3][6]
22Rv1 cells (WT-JAK1 expressing)	IL-6-pSTAT3	Western Blot	>80% inhibition at ~0.2 μ M	[3][6]
Mouse Splenocytes	IFN α -pSTAT1	Not Specified	Inhibition at 0.01-0.1 μ M	[3]
Mouse Splenocytes	IL-2-pSTAT5	Not Specified	Inhibition at 0.01-0.1 μ M	[3]

Table 2: Effects on T-Cell Activation and Cytokine Production

Cell Type	Assay	Measurement	Effective Concentration	Reference
Human T-cells	T-cell Activation	Reduction in CD25+ T-cells	0.1-0.4 μ M (24h)	[1][2]
Human T-cells	Cytokine Secretion	Inhibition of IFN γ secretion	0.1-0.5 μ M (2h)	[1][2]
Human T-cells	Cytokine Secretion	Increased production of IL-2	0.1-0.5 μ M (2h)	[1][2]
Human PBMCs	Chemokine Production	Suppression of CCL2, CXCL10, CCL4	0.1-0.5 μ M (2h)	[1][2]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of **(R,R)-VVD-118313** in the JAK1 signaling pathway.



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Caption: Mechanism of **(R,R)-VVD-118313** action in the JAK1/STAT pathway.

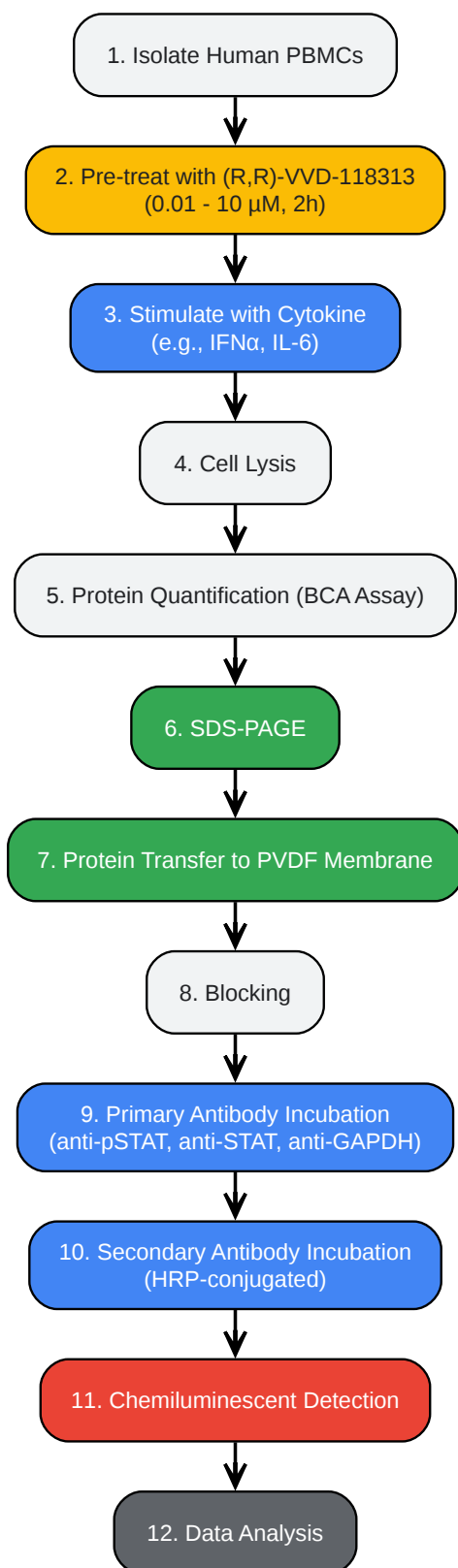
Experimental Protocols

Here are detailed methodologies for key experiments to assess the in vitro effects of **(R,R)-VVD-118313**.

Inhibition of STAT Phosphorylation via Western Blotting

This protocol details the measurement of phosphorylated STAT (pSTAT) levels in human Peripheral Blood Mononuclear Cells (PBMCs) following cytokine stimulation and treatment with **(R,R)-VVD-118313**.

Experimental Workflow Diagram



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Caption: Workflow for Western Blot analysis of pSTAT inhibition.

Protocol:

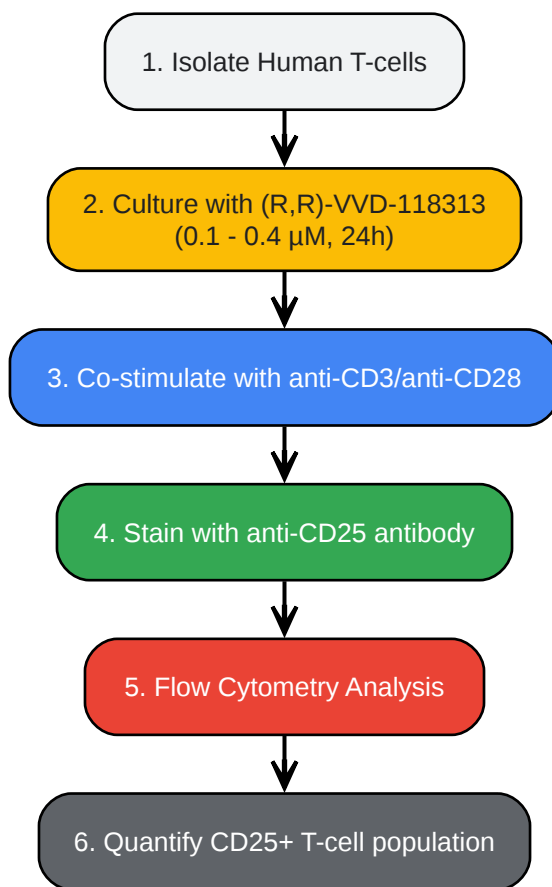
- **PBMC Isolation:** Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- **Cell Culture and Treatment:**
 - Resuspend PBMCs in complete RPMI-1640 medium.
 - Seed cells in a 6-well plate at a density of 5×10^6 cells/well.
 - Pre-treat cells with various concentrations of **(R,R)-VVD-118313** (e.g., 0.01, 0.1, 1, 10 μ M) or DMSO (vehicle control) for 2 hours at 37°C.
- **Cytokine Stimulation:** Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFN α for 30 minutes or 25 ng/mL IL-6 for 30 minutes) at 37°C.
- **Cell Lysis:**
 - Harvest cells by centrifugation.
 - Wash the cell pellet with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- **Protein Quantification:** Determine the protein concentration of the supernatant using a BCA protein assay kit.
- **SDS-PAGE and Western Blotting:**
 - Denature protein lysates by boiling with Laemmli sample buffer.
 - Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against pSTAT (e.g., anti-pSTAT1, anti-pSTAT3), total STAT, and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify band intensities using image analysis software. Normalize pSTAT levels to total STAT and the loading control.

T-Cell Activation Assay

This protocol describes how to assess the effect of **(R,R)-VVD-118313** on T-cell activation by measuring the expression of the activation marker CD25.

Experimental Workflow Diagram



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Caption: Workflow for T-cell activation assay.

Protocol:

- T-cell Isolation: Isolate primary human T-cells from PBMCs using a negative selection kit.
- Cell Culture and Treatment:
 - Plate T-cells in a 96-well plate at a density of 1×10^5 cells/well.
 - Treat the cells with **(R,R)-VVD-118313** (e.g., 0.1, 0.2, 0.4 μM) or DMSO for 24 hours.
- T-cell Stimulation: Activate the T-cells by adding plate-bound anti-CD3 (1 $\mu\text{g/mL}$) and soluble anti-CD28 (1 $\mu\text{g/mL}$) antibodies.
- Staining for Flow Cytometry:

- After the 24-hour incubation, harvest the cells.
- Wash the cells with FACS buffer (PBS with 2% FBS).
- Incubate the cells with a fluorescently labeled anti-CD25 antibody for 30 minutes on ice in the dark.
- Wash the cells to remove unbound antibody.
- Flow Cytometry:
 - Acquire the samples on a flow cytometer.
 - Gate on the live lymphocyte population.
- Data Analysis: Determine the percentage of CD25-positive cells in the treated and untreated samples.

Cytokine Secretion Assay

This protocol outlines the measurement of cytokine secretion from human T-cells treated with **(R,R)-VVD-118313** using an ELISA-based method.

Protocol:

- T-cell Isolation and Culture: Isolate and culture human T-cells as described in the T-cell activation assay protocol.
- Treatment and Stimulation:
 - Treat T-cells with **(R,R)-VVD-118313** (e.g., 0.1, 0.25, 0.5 μ M) or DMSO for 2 hours.
 - Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.
- Supernatant Collection: After 24-48 hours of stimulation, centrifuge the plates and collect the cell culture supernatants.
- ELISA:

- Quantify the concentration of cytokines (e.g., IFN γ , IL-2) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
- Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Compare the cytokine levels between treated and untreated cells.

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